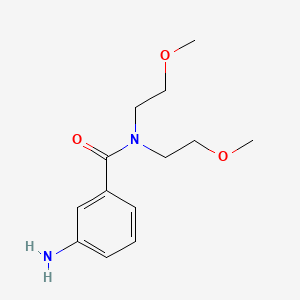
Tert-butyl 3-nitro-4-propylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-nitro-4-propylphenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitro group, a propyl group, and a tert-butyl ester group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-nitro-4-propylphenylcarbamate typically involves the following steps:
Nitration: The nitration of 4-propylphenol to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-nitro-4-propylphenylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Amino-4-propyl-phenyl-carbamic acid tert-butyl ester.
Hydrolysis: 3-Nitro-4-propyl-phenyl-carbamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-nitro-4-propylphenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-nitro-4-propylphenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The carbamate group can inhibit enzymes by carbamoylation of active site residues, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-Nitro-4-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with a methyl group instead of a propyl group.
(3-Nitro-4-ethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an ethyl group instead of a propyl group.
(3-Nitro-4-isopropyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-nitro-4-propylphenylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-(3-nitro-4-propylphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-10-7-8-11(9-12(10)16(18)19)15-13(17)20-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clave InChI |
IDMWHCGVDQMWTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(1-Imidazolyl)propyl]piperazine](/img/structure/B8434601.png)

![4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine](/img/structure/B8434613.png)

![5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman](/img/structure/B8434622.png)





![N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster](/img/structure/B8434684.png)
![5,6-Dihydropyrido[2,3-h]quinazolin-2-amine](/img/structure/B8434692.png)

